S-(-)-Tolterodine D-Tartrate

Vue d'ensemble

Description

S-(-)-Tolterodine D-Tartrate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of S-(-)-Tolterodine D-Tartrate involves multiple steps. The initial step typically includes the formation of the phenol derivative through a series of reactions involving phenol and isopropyl groups. The subsequent steps involve the introduction of the bis(1-methylethyl)amino group and the phenylpropyl group under controlled conditions. The final step includes the formation of the salt with 2,3-dihydroxybutanedioate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

S-(-)-Tolterodine D-Tartrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Clinical Efficacy

Numerous clinical trials have established the efficacy of S-(-)-Tolterodine D-Tartrate in treating OAB. Key findings from randomized controlled studies include:

- Reduction in Urge Incontinence Episodes : In a study involving 1,529 patients, tolterodine extended-release (ER) at 4 mg once daily significantly reduced the mean number of urge incontinence episodes per week compared to placebo (71% reduction for tolterodine ER vs. 33% for placebo) .

- Improvement in Micturition Frequency : Patients receiving tolterodine experienced statistically significant reductions in micturition frequency and increased volume voided per micturition .

Tolerability Profile

This compound is noted for its favorable tolerability compared to other antimuscarinics like oxybutynin. Clinical studies indicate a lower incidence of side effects such as dry mouth:

- Dry Mouth Incidence : The rate of dry mouth was reported at 23% for tolterodine ER compared to 30% for oxybutynin IR . This improvement contributes to higher patient adherence and satisfaction.

Comparative Studies

In comparative studies against other treatments for OAB, this compound has demonstrated notable effectiveness:

| Treatment | Mean Reduction in Incontinence Episodes | Dry Mouth Incidence |

|---|---|---|

| Tolterodine ER (4 mg) | 71% | 23% |

| Oxybutynin IR (5 mg) | 60% | 30% |

| Placebo | 33% | - |

Combination Therapy

Recent research indicates that combining this compound with alpha-blockers like tamsulosin may enhance therapeutic outcomes for male patients with OAB symptoms . This combination therapy approach is gaining traction as it addresses both bladder overactivity and potential prostate-related urinary issues.

Pediatric Use

This compound is also being explored for pediatric applications, particularly in treating nocturnal enuresis (bedwetting). Clinical studies suggest that doses ranging from 0.03 to 0.12 mg/kg are generally well tolerated among children aged 1 month to 15 years .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Elderly Patients : A cohort study involving elderly patients demonstrated significant improvements in urinary symptoms with minimal adverse effects, reinforcing the drug's safety profile in older demographics .

- Transdermal Administration : A study on transdermal patches showed similar efficacy to oral doses while reducing common side effects like dry mouth and constipation, suggesting a promising alternative delivery method .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenol, 2,4-bis(1-methylethyl)-

- Phenol, 2-(1-methylethyl)-

- Phenol, 2,4,6-tris(1-methylethyl)-

Uniqueness

S-(-)-Tolterodine D-Tartrate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Activité Biologique

S-(-)-Tolterodine D-tartrate is a muscarinic receptor antagonist primarily used in the treatment of overactive bladder (OAB). This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and clinical efficacy. This article explores these aspects in detail, supported by data tables and case studies.

S-(-)-Tolterodine acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M2 and M3 subtypes. By inhibiting these receptors, tolterodine reduces bladder contractions and increases bladder capacity, thereby alleviating symptoms associated with OAB such as urgency and frequency of urination.

- Key Actions :

Pharmacokinetics

Tolterodine is extensively metabolized in the liver, primarily via the cytochrome P450 2D6 pathway, leading to the formation of its active metabolite, 5-hydroxymethyltolterodine . This metabolite has similar pharmacological effects as tolterodine itself.

Table 1: Pharmacokinetic Parameters of Tolterodine and Its Metabolite

| Parameter | Tolterodine (4 mg) | 5-Hydroxymethyltolterodine |

|---|---|---|

| Volume of Distribution (L) | 113 ± 26.7 | Not specified |

| Protein Binding (%) | ~96.3 | Not specified |

| Half-life (hours) | 3-4 | Not specified |

| Urinary Excretion (%) | 77% | 5% to 14% |

Clinical Efficacy

Clinical trials have demonstrated that tolterodine significantly improves micturition parameters in patients with OAB. In a pooled analysis of several studies:

- Reduction in Incontinence Episodes :

Table 2: Change in Weekly Incontinence Episodes

| Treatment Group | Baseline Mean (SD) | Week 12 Mean (SD) | Change from Baseline (Mean ± SD) |

|---|---|---|---|

| Tolterodine (2 mg q.d.) | 13.8 (8.0) | 10.0 (8.7) | -3.8 (6.1) |

| Placebo | 14.2 (9.3) | 8.9 (9.1) | -5.3 (7.6) |

Safety and Tolerability

Tolterodine is generally well tolerated, with the most common adverse effect being dry mouth, which occurs less frequently than with other antimuscarinics:

- Incidence of Dry Mouth :

- Tolterodine: ~40%

- Oxybutynin: ~78%

In pediatric studies, tolterodine showed a comparable safety profile with a minor increase in urinary tract infections observed .

Case Studies

A notable case study highlighted an incident of tolterodine poisoning , presenting symptoms typical of anticholinergic toxicity such as drowsiness and confusion . This underscores the importance of monitoring dosage and patient response during treatment.

Propriétés

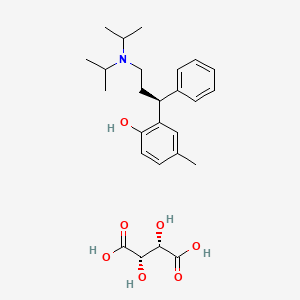

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHNMSJGYKMTRB-KAKIZCIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-54-8 | |

| Record name | Phenol, 2-[(1S)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.